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Compound of Interest

Compound Name: 1-Bromo-4-fluorobenzene

Cat. No.: B142099

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-bromo-4-fluorobenzene and its
derivatives: 2-bromo-5-fluorotoluene, 1-bromo-4-fluoro-2-iodobenzene, and 1-bromo-4-fluoro-2-
nitrobenzene. The objective is to offer a comprehensive resource for the identification,
characterization, and differentiation of these compounds through nuclear magnetic resonance
(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-bromo-4-fluorobenzene and
its selected derivatives. These values are compiled from various spectral databases and
literature sources.

'H NMR, **C NMR, and *°*F NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organic molecules. The chemical shifts (d) in ppm, coupling constants (J) in Hz,
and multiplicities are presented below.

Table 1: NMR Spectroscopic Data
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'H NMR (o, ppm,

Compound 13C NMR (3, ppm 19F NMR (8, ppm
> Multiplicity, J in Hz) (8, ppm) (%, ppm)
162.5 (d, J = 248.5
7.42(dd,J=9.1,4.9 Hz), 132.5(d, J=8.5
1-Bromo-4-

fluorobenzene

Hz, 2H), 6.94 (t, J =
8.3 Hz, 2H)[1]

Hz), 116.5 (d, J = 21.5
Hz), 119.5 (d, J = 3.0
Hz)

-113.2[2]

2-Bromo-5-

fluorotoluene

7.21(dd, J=8.5,5.9
Hz, 1H), 6.91 (dd, J =
8.5, 3.0 Hz, 1H), 6.78
(td, J = 8.5, 3.0 Hz,
1H), 2.39 (s, 3H)

162.3 (d, J = 244.0
Hz), 139.5 (d, J = 6.9
Hz), 131.2 (d, J=8.1
Hz), 116.9 (d, J = 22.3
Hz), 114.2 (d, J = 21.1
Hz), 111.8 (d, J= 3.1
Hz), 22.8

Data not readily

available

1-Bromo-4-fluoro-2-

iodobenzene

7.55 (dd, J = 8.5, 2.7
Hz, 1H), 7.25 (ddd, J
=8.5,7.5, 2.7 Hz,
1H), 6.85 (t, J= 8.5
Hz, 1H)

Data not readily

available

Data not readily

available

1-Bromo-4-fluoro-2-

nitrobenzene

8.10 (dd, J = 8.8, 4.8
Hz, 1H), 7.55 (dd, J =
8.8, 2.8 Hz, 1H), 7.30
(ddd, J=8.8,7.5,2.8
Hz, 1H)[3]

Data not readily

available

Data not readily

available

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data

for derivatives is less consistently reported in literature.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Data

Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies,

while mass spectrometry (MS) provides information about the molecular weight and

fragmentation pattern of a molecule.
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Table 2: IR and MS Spectroscopic Data

Compound

Key IR Absorptions (cm~?)

Mass Spectrum (m/z)

1-Bromo-4-fluorobenzene

3080-3020 (Ar C-H stretch),
1580, 1480 (C=C stretch),
1220 (C-F stretch), 820 (p-
disubstituted bend)

174/176 (M+), 95 (M-Br), 75

2-Bromo-5-fluorotoluene

3050-3000 (Ar C-H stretch),
2920 (CHs stretch), 1570,
1470 (C=C stretch), 1240 (C-F
stretch)

188/190 (M+), 109 (M-Br), 108
(M-HB)[4]

1-Bromo-4-fluoro-2-

iodobenzene

3070-3010 (Ar C-H stretch),
1560, 1460 (C=C stretch),
1230 (C-F stretch)

300/302 (M+), 173 (M-1), 127
(1+), 94 (M-Br-1)[5]

1-Bromo-4-fluoro-2-

nitrobenzene

3100-3050 (Ar C-H stretch),
1520 (asym NO:2 stretch), 1470
(C=C stretch), 1340 (sym NO2
stretch), 1250 (C-F stretch)

219/221 (M+), 173/175 (M-
NO2), 140 (M-Br), 94 (M-Br-
NO2)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry 5 mm NMR tube. Ensure the

solution is homogeneous.

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field instrument.

o Pulse Sequence: Standard single-pulse sequence.
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o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16, depending on the sample concentration.

o Referencing: Tetramethylsilane (TMS) at O ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 128-1024, depending on the sample concentration.
o Referencing: Solvent peak (e.g., CDClsz at 77.16 ppm).
 Instrument Parameters (*°*F NMR):

o Spectrometer: Operating at the appropriate frequency for °F nuclei (e.g., 376 MHz on a
400 MHz instrument).

o Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

o Referencing: External or internal standard such as CFCIs at O ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two clean,
dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

e Instrument Parameters (FTIR):

o Technique: Transmission or Attenuated Total Reflectance (ATR).
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[e]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]

[¢]

Background: A background spectrum of the empty sample holder (for transmission) or
clean ATR crystal should be recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 pg/mL) in a volatile
organic solvent such as dichloromethane or hexane.

e GC-MS Parameters (based on EPA Method 8260B for volatile organic compounds):

[¢]

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 pum film
thickness DB-5ms or equivalent.

o Injection: 1 pL splitless injection at 250 °C.
o Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

o Oven Temperature Program: Initial temperature of 40-50 °C, hold for 2-5 minutes, then
ramp at 10-20 °C/min to 250-280 °C and hold for 2-5 minutes.

o MS Interface Temperature: 280 °C.

o lonization Mode: Electron lonization (El) at 70 eV.

o

Mass Range: Scan from m/z 40 to 350.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum [chemicalbook.com]

e 2. spectrabase.com [spectrabase.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b142099?utm_src=pdf-body-img
https://www.benchchem.com/product/b142099?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_460-00-4_1HNMR.htm
https://spectrabase.com/spectrum/8BzvzIUEqpH
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

3. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]

4. 2-Bromo-5-fluorotoluene [webbook.nist.gov]

5. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Spectroscopic Comparison of 1-Bromo-4-
fluorobenzene and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142099#spectroscopic-comparison-of-1-bromo-4-
fluorobenzene-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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